An In-depth Technical Guide to 3-(triethoxysilyl)propylsuccinic Anhydride (CAS: 93642-68-3)
An In-depth Technical Guide to 3-(triethoxysilyl)propylsuccinic Anhydride (CAS: 93642-68-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(triethoxysilyl)propylsuccinic anhydride (TESPSA), a versatile silane coupling agent with significant applications in surface modification, nanotechnology, and bioconjugation. This document details its chemical and physical properties, synthesis, and key experimental protocols for its use in research and drug development.
Core Concepts and Chemical Properties
3-(triethoxysilyl)propylsuccinic anhydride, with the CAS number 93642-68-3, is a bifunctional organosilane.[1][2] It possesses a triethoxysilyl group that can form covalent bonds with inorganic substrates, such as glass and silica, and a succinic anhydride group that can react with nucleophiles like primary amines.[1][3] This dual reactivity makes it an excellent coupling agent for covalently linking organic molecules, including biomolecules, to inorganic surfaces.[3]
The molecular formula of TESPSA is C₁₃H₂₄O₆Si, and its molecular weight is 304.41 g/mol .[1][4] It is typically a colorless to light yellow clear liquid.[5]
Table 1: Physicochemical Properties of 3-(triethoxysilyl)propylsuccinic Anhydride
| Property | Value | References |
| CAS Number | 93642-68-3 | [6] |
| Molecular Formula | C₁₃H₂₄O₆Si | [1][4] |
| Molecular Weight | 304.41 g/mol | [1][4][7] |
| Melting Point | -30 °C | [6][8] |
| Boiling Point | 152 °C at 0.4 mmHg | [6] |
| Density | ~1.08 g/cm³ | [6] |
| Refractive Index | ~1.4405 | [6][7] |
| Flash Point | >100 °C | [7][8] |
| Purity | Typically >95% | [5][7] |
Synthesis and Characterization
While commercially available, understanding the synthesis of TESPSA can be valuable for specific research applications. The direct synthesis involves the reaction of triethoxysilane with succinic anhydride.[1]
Experimental Protocols
Surface Functionalization of Glass or Silica Substrates
TESPSA is widely used to functionalize glass or silica surfaces to introduce reactive anhydride groups, which can subsequently be hydrolyzed to carboxylic acids.
Protocol 1: Silanization of Glass Slides
This protocol is adapted from procedures described for surface modification with silanes.[9][10]
-
Cleaning:
-
Thoroughly clean the glass slides by sonicating in a 1:1 (v/v) solution of methanol and concentrated HCl for 30 minutes.
-
Rinse the slides extensively with deionized water.
-
Immerse the slides in concentrated sulfuric acid for at least 30 minutes.
-
Rinse the slides thoroughly with deionized water.
-
For optimal results, a final cleaning step with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be performed. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the slides again with deionized water and dry them under a stream of nitrogen or in an oven at 110 °C.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of 3-(triethoxysilyl)propylsuccinic anhydride in anhydrous toluene or acetone.[9]
-
Immerse the cleaned and dried glass slides in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at room temperature, with gentle agitation.
-
Remove the slides from the solution and rinse them with the anhydrous solvent (toluene or acetone) to remove excess silane.
-
Cure the slides by baking them in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane layer.
-
Characterization of the Functionalized Surface:
-
Contact Angle Measurement: The hydrophobicity of the surface will change after silanization. The measurement of the water contact angle can confirm the modification.[11][12]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of silicon and carbon from the silane layer.[13][14][15]
Figure 1. Workflow for the functionalization of glass or silica surfaces with TESPSA.
Immobilization of Proteins on TESPSA-Functionalized Surfaces
The anhydride groups on the TESPSA-modified surface can be readily hydrolyzed to carboxylic acid groups, which can then be used to covalently immobilize proteins via their primary amine groups (e.g., lysine residues) using carbodiimide chemistry.
Protocol 2: Protein Immobilization using EDC/NHS Chemistry
This protocol is a general method for coupling proteins to carboxylated surfaces.[16][17]
-
Hydrolysis of Anhydride:
-
Immerse the TESPSA-functionalized slides in deionized water or a buffer solution (e.g., phosphate-buffered saline, PBS) for at least 1 hour to ensure the hydrolysis of the succinic anhydride groups to carboxylic acid groups.
-
Rinse the slides with deionized water and dry them.
-
-
Activation of Carboxyl Groups:
-
Prepare a solution of 0.1 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 0.05 M N-Hydroxysuccinimide (NHS) in a suitable buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 5.0-6.0).
-
Immerse the hydrolyzed slides in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Protein Coupling:
-
Prepare a solution of the protein to be immobilized in a suitable buffer (e.g., PBS, pH 7.4) at a concentration typically ranging from 0.1 to 1.0 mg/mL.
-
Remove the slides from the EDC/NHS solution and immediately immerse them in the protein solution.
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4 °C with gentle agitation.
-
-
Washing and Blocking:
-
Remove the slides from the protein solution and wash them thoroughly with the coupling buffer (e.g., PBS) to remove non-covalently bound protein.
-
To block any remaining reactive NHS-ester groups, immerse the slides in a blocking solution, such as 1 M ethanolamine or 100 mM glycine solution (pH 8.5), for 30 minutes at room temperature.
-
Rinse the slides again with PBS and deionized water, then dry them.
-
Characterization of Protein Immobilization:
-
Immunoassay: If an antibody is immobilized, its activity can be confirmed by performing an immunoassay (e.g., ELISA) on the surface.[3]
-
Fluorescence Microscopy: If a fluorescently labeled protein is used, its presence on the surface can be visualized using fluorescence microscopy.
Figure 2. Workflow for the immobilization of proteins on a TESPSA-functionalized surface.
Applications in Drug Development and Research
The ability of 3-(triethoxysilyl)propylsuccinic anhydride to create stable, functionalized surfaces has led to its use in several areas relevant to drug development and scientific research:
-
Biosensors: The covalent immobilization of antibodies, enzymes, or nucleic acids onto sensor surfaces is a critical step in the development of biosensors for diagnostics and drug screening.[3] TESPSA provides a robust method for achieving this.
-
Drug Delivery: Nanoparticles functionalized with TESPSA can be used as carriers for drug delivery. The surface carboxyl groups can be used to attach targeting ligands or to control the release of therapeutic agents.
-
Cell Culture and Tissue Engineering: Surfaces modified with TESPSA can be used to immobilize proteins or peptides that promote cell adhesion, proliferation, and differentiation, which is valuable for creating biocompatible implants and scaffolds for tissue engineering.
-
Composite Materials: In the broader field of materials science, TESPSA is used as a coupling agent in the synthesis of composites, including those incorporating nanomaterials like carbon nanotubes and graphene.[1]
Safety and Handling
3-(triethoxysilyl)propylsuccinic anhydride is an irritant, particularly to the eyes and skin.[1] It is also moisture-sensitive and will hydrolyze to release ethanol, which is flammable.[1] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a tightly sealed container in a cool, dry place.
This technical guide provides a foundational understanding of 3-(triethoxysilyl)propylsuccinic anhydride and its applications. For specific experimental designs, researchers are encouraged to consult the primary literature and adapt the provided protocols to their particular needs.
References
- 1. Buy 3-(TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE | 93642-68-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Two methods for glass surface modification and their application in protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE | 93642-68-3 [chemicalbook.com]
- 5. 3-(Triethoxysilyl)propylsuccinic anhydride | CymitQuimica [cymitquimica.com]
- 6. 3-(TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. (3-TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE, 95% | [gelest.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. surfmods.jp [surfmods.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Surface analysis by X-ray photoelectron spectroscopy of sol-gel silica modified with covalently bound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immobilization of specific proteins to titanium surface using self-assembled monolayer technique | Pocket Dentistry [pocketdentistry.com]
- 17. Immobilization of specific proteins to titanium surface using self-assembled monolayer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
